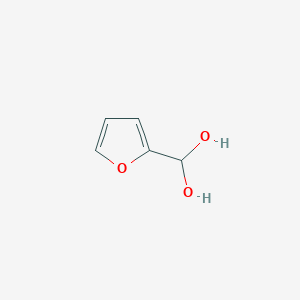
Methanediol, 2-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediol, 2-furanyl- is an organic compound that features a furan ring substituted with a methanediol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanediol, 2-furanyl- can be synthesized through the reaction of furfuryl alcohol with formaldehyde under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, which facilitates the formation of the methanediol group on the furan ring .
Industrial Production Methods
Industrial production of methanediol, 2-furanyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of paraformaldehyde as a precursor, which is dissolved under reflux conditions to generate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methanediol, 2-furanyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furfural derivatives.
Reduction: Reduction reactions can convert the compound into furfuryl alcohol.
Substitution: Substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include furfural, furfuryl alcohol, and various substituted furan derivatives .
Scientific Research Applications
Methanediol, 2-furanyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Methanediol, 2-furanyl- is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methanediol, 2-furanyl- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, which play a crucial role in its biological and chemical activities. The insertion of electronically excited atomic oxygen into carbon-hydrogen bonds is a key step in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanediol, 2-furanyl- include:
Furfural: An aldehyde derivative of furan.
Furfuryl alcohol: An alcohol derivative of furan.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan
Uniqueness
Methanediol, 2-furanyl- is unique due to its methanediol group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
4412-89-9 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
furan-2-ylmethanediol |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-3,5-7H |
InChI Key |
IZWIQVOZAJLLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















